molecular formula C7H9ClN2O2 B1423717 2-(Pyridin-4-ylamino)acetic acid hydrochloride CAS No. 6631-25-0

2-(Pyridin-4-ylamino)acetic acid hydrochloride

Cat. No. B1423717
CAS RN: 6631-25-0
M. Wt: 188.61 g/mol
InChI Key: XRAAFIOLROVVAW-UHFFFAOYSA-N
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Description

“2-(Pyridin-4-ylamino)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 . It has a molecular weight of 188.61 g/mol . The compound is also known by other names such as “2-(pyridin-4-ylamino)acetic acid hydrochloride”, “2-(pyridin-4-ylamino)acetic acid;hydrochloride”, and "2-(Pyridin-4-ylamino)acetic acid HCl" .


Synthesis Analysis

While specific synthesis methods for “2-(Pyridin-4-ylamino)acetic acid hydrochloride” were not found, a study on the synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons might provide some insights .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-1-3-8-4-2-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H . Its canonical SMILES representation is C1=CN=CC=C1NCC(=O)O.Cl .


Physical And Chemical Properties Analysis

The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are both 188.0352552 g/mol . The topological polar surface area of the compound is 62.2 Ų .

Scientific Research Applications

1. Catalysis and Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, serves as a recyclable catalyst for acylation reactions, indicating potential applications in organic synthesis (Liu, Ma, Liu, & Wang, 2014). Similarly, pyridine derivatives, including those related to 2-(Pyridin-4-ylamino)acetic acid hydrochloride, have been synthesized for microbial studies, suggesting their role in developing new compounds with potential biological activity (Patel & Agravat, 2007).

2. Material Science and Chemistry

Studies on hydrochloride crystals based on related pyridine derivatives reveal insights into the relationship between magnetic properties and crystal-stacking structures, highlighting its relevance in material science (Yong, Zhang, & She, 2013). Additionally, reactions involving related pyridine compounds have been used to create fluorescent probes for mercury ion detection, demonstrating applications in chemical sensing and environmental monitoring (Shao et al., 2011).

3. Pharmaceutical Applications

Related pyridine compounds have been synthesized and studied for their antimicrobial activity, suggesting potential applications in developing new pharmaceutical agents (Salimon, Salih, & Hussien, 2011). The development of selective, non-prostanoid EP2 receptor agonists using scaffolds bearing a (pyridin-2-ylamino)acetic acid moiety for treating glaucoma further underscores the pharmaceutical relevance of these compounds (Iwamura et al., 2018).

properties

IUPAC Name

2-(pyridin-4-ylamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-9-6-1-3-8-4-2-6;/h1-4H,5H2,(H,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAAFIOLROVVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-4-ylamino)acetic acid hydrochloride

CAS RN

6631-25-0
Record name Glycine, N-4-pyridinyl-, monohydrochloride
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Record name 6631-25-0
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Record name 2-[(pyridin-4-yl)amino]acetic acid hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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